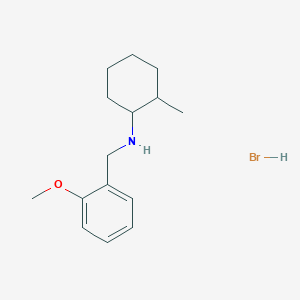

N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.BrH/c1-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17-2;/h4,6,8,10,12,14,16H,3,5,7,9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWNWYKVGSQVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NCC2=CC=CC=C2OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide typically involves the reaction of 2-methylcyclohexanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in medicinal chemistry. This article will explore the various applications of this compound, focusing on its biological activity, synthesis methods, and comparative analysis with similar compounds.

Medicinal Chemistry

This compound is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Preliminary studies suggest that it may interact with various neurotransmitter receptors, including serotonin receptors, which could influence mood regulation and other physiological processes. Research into its binding affinity and biological mechanisms is ongoing, with techniques such as radiolabeled binding assays being employed to elucidate these interactions.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of other bioactive molecules, particularly those targeting neurological disorders. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological profiles. Various synthetic routes have been developed to produce high-purity this compound, often involving multi-step reactions that utilize palladium-catalyzed processes for functionalization.

Potential Rho Kinase Inhibition

Research has indicated that compounds similar to this compound may act as Rho kinase inhibitors. Rho kinase plays a significant role in various pathological conditions such as hypertension and cancer. The inhibition of this kinase could offer therapeutic benefits in treating these diseases, making this compound a candidate for further investigation in this area .

Case Study 1: Neurotransmitter Interaction

A study examining the interaction of this compound with serotonin receptors showed promising results in modulating neurotransmitter release in vitro. These findings suggest potential applications in developing treatments for mood disorders.

Case Study 2: Rho Kinase Inhibition

In preclinical trials, compounds structurally related to this compound demonstrated significant Rho kinase inhibition, leading to reduced vascular smooth muscle contraction in animal models. This effect indicates potential therapeutic applications for hypertension and related cardiovascular conditions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including alterations in mood, perception, and cognition.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Key Observations:

- Substitution Effects : The 2,4-dimethoxy analog exhibits enhanced solubility compared to the target compound due to its polar substituents. Conversely, the phenethyl derivative has a rigid aromatic system, contrasting with the flexible cyclohexane ring in the target.

- Lipophilicity : The cyclohexane core in the target compound likely increases membrane permeability compared to the phenethyl analog .

Analytical and Spectroscopic Comparisons

Mass Spectrometry Fragmentation:

- The N-(2-methoxybenzyl) group in the target compound produces characteristic ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), consistent with fragmentation patterns observed in NBOMe derivatives .

- By contrast, fluorobenzyl analogs (e.g., 25B-NBF) generate distinct ions (e.g., m/z = 109.0448 for C₇H₆F⁺), enabling differentiation .

NMR and X-ray Data:

While direct data for the target compound are unavailable, related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) highlight the utility of ¹H/¹³C NMR for confirming substitution patterns and X-ray crystallography for resolving stereochemistry.

Pharmacological and Reactivity Implications

- C–H Functionalization Potential: The target’s N-(2-methoxybenzyl) group may act as an N,O-bidentate directing group in metal-catalyzed reactions, akin to structurally similar benzamides .

- Bioactivity : Substitutions on the benzyl group (e.g., methoxy vs. fluoro) could modulate receptor binding affinity, as seen in NBOMe vs. NBF analogs .

Biological Activity

N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide is a compound with emerging interest in pharmacological research, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C12H18BrN

- Molecular Weight : 260.18 g/mol

The compound features a cyclohexanamine backbone substituted with a methoxybenzyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. Research indicates that the introduction of the methoxybenzyl moiety enhances affinity for the 5-HT2A receptor, which is implicated in various neurological functions and disorders .

Biological Activities

-

Serotonergic Activity :

- The compound exhibits significant binding affinity to serotonin receptors, especially 5-HT2A, which may contribute to its psychoactive effects. This is crucial for understanding its potential therapeutic applications in mood disorders.

-

Antimicrobial Properties :

- Preliminary studies suggest that derivatives of similar structures can exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, related compounds have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential :

- Some analogs have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing promising IC50 values indicating potential for further development in cancer therapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Serotonin Binding | 5-HT2A | Not specified | |

| Antimicrobial | S. aureus | 25 (approx.) | Related compounds |

| Anticancer | MCF-7 | 22.7 | |

| Anticancer | HCT116 | 30.98 |

Case Study 1: Serotonergic Activity

In a study examining the structure-activity relationship (SAR) of substituted cyclohexanamines, it was found that modifications to the benzyl group significantly increased binding affinity to serotonin receptors. This suggests that this compound could be a candidate for further psychopharmacological research.

Case Study 2: Anticancer Efficacy

Research on similar compounds revealed that those with modifications on the cyclohexane ring showed enhanced cytotoxicity against various cancer cell lines. The exploration of this compound in this context could yield valuable insights into its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide, and what critical parameters govern yield and purity?

The compound is synthesized via sequential alkylation and bromination. A key route involves reacting 2-nitrobenzyl bromide with cyclohexylmethylamine, followed by hydrazine reduction to yield the intermediate N-(2-aminobenzyl)-N-methylcyclohexylamine . Bromine in glacial acetic acid is then added dropwise to introduce dibromo substituents. Post-reaction purification includes decanting acetic acid, alkaline extraction, and recrystallization from ethanol . Critical parameters include:

- Reaction stoichiometry : Excess bromine ensures complete dibromination.

- Temperature control : Slow addition avoids exothermic side reactions.

- Solvent choice : Glacial acetic acid facilitates bromine solubility, while chloroform aids in phase separation.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) using instruments like the Perkin-Elmer 240 analyzer .

- IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) via KBr pellet methods .

- UV-Vis spectroscopy : Detects conjugation or charge-transfer transitions in solution (Lambda 900 spectrometer) .

- Melting point analysis : Confirms purity (decomposition observed at 232°–235°C for the hydrochloride analog) .

Q. What are the primary research applications of this compound in academic settings?

- Neuropharmacology : As a structural analog of psychoactive amines (e.g., orphenadrine derivatives), it may modulate neurotransmitter reuptake or receptor activity .

- Organic synthesis : Serves as a precursor for dibrominated benzylamines or cyclohexylamine-based scaffolds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from conformational flexibility?

- Variable-temperature NMR : Probe dynamic equilibria between chair and boat conformers of the cyclohexane ring.

- X-ray crystallography : Determines the solid-state structure, as demonstrated for related hydrazinecarbothioamide derivatives (e.g., unambiguous assignment of substituent positions via C–C bond lengths and torsion angles) .

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to validate tautomeric forms .

Q. What strategies optimize the synthesis for scale-up while minimizing byproducts?

- Flow chemistry : Reduces exothermic risks during bromine addition by enhancing heat dissipation .

- Catalytic bromination : Explore N-bromosuccinimide (NBS) or HBr/H₂O₂ systems for regioselective dibromination.

- Green solvents : Replace chloroform with ethyl acetate or MTBE for eco-friendly extraction .

Q. How can in vitro models elucidate the compound’s mechanism of action in neural pathways?

- Receptor binding assays : Screen for affinity at serotonin/dopamine transporters using radiolabeled ligands (e.g., [³H]paroxetine for SERT) .

- Electrophysiology : Measure ion channel modulation in hippocampal neurons via patch-clamp techniques.

- Molecular docking : Predict interactions with homology-modeled monoamine transporters using software like AutoDock Vina .

Q. What are the challenges in interpreting mass spectrometry (MS) data for this compound, and how can they be mitigated?

- Fragmentation patterns : The dibromo substituents may lead to complex isotopic clusters. Use high-resolution MS (HRMS) to distinguish [M+H]⁺ peaks from adducts.

- Thermal degradation : Electrospray ionization (ESI) is preferred over electron impact (EI) to prevent decomposition .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Forced degradation : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via HPLC-MS .

- Accelerated aging : Store samples at 40°C/75% RH for 1–3 months and monitor purity by TLC or DSC .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, pKa)?

- ADMET predictors : Use SwissADME or ADMETLab 2.0 to estimate bioavailability and blood-brain barrier permeability .

- Quantum chemistry software : Gaussian 16 or ORCA for calculating dipole moments and solvation energies .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points between batches?

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms.

- Counterion effects : Compare hydrobromide vs. hydrochloride salts, as seen in the 232°–235°C decomposition range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.